2-Amino-3,3-dimethylbutan-1-ol hydrochloride
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Overview
Description
2-Amino-3,3-dimethylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO. It is a white crystalline solid that is soluble in water. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride typically involves the reaction of 3,3-dimethylbutan-1-ol with ammonia or an amine under specific conditions. One common method includes the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling reagent at low temperatures (0-5°C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-3,3-dimethylbutan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3,3-dimethylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and affect the activity of enzymes or receptors involved in various biological processes.
Comparison with Similar Compounds
Similar compounds to 2-Amino-3,3-dimethylbutan-1-ol hydrochloride include:
2-Amino-2-methylpropan-1-ol: This compound has a similar structure but with a different substitution pattern on the carbon chain.
2-Amino-3-methylbutan-1-ol: Another structurally related compound with a different arrangement of methyl groups.
2-Amino-2-ethylbutan-1-ol: This compound has an ethyl group instead of a dimethyl group on the carbon chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical and biological contexts.
Properties
IUPAC Name |
2-amino-3,3-dimethylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMCXSYQJNKSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-13-6 |
Source
|
Record name | 2-amino-3,3-dimethylbutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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